Desonide-21-aldehyde-13C3
Description
Overview of Corticosteroid Chemical Biology and Related Aldehydic Metabolites
Corticosteroids are a class of steroid hormones synthesized in the adrenal cortex from cholesterol. wikipedia.org They are broadly categorized into glucocorticoids and mineralocorticoids, which are involved in a vast array of physiological processes, including stress and immune responses, regulation of inflammation, and metabolism of carbohydrates, proteins, and fats. wikipedia.org The core structure of these hormones is based on a 21-carbon pregnane (B1235032) skeleton. wikipedia.org
The metabolism of corticosteroids is a complex process that can lead to the formation of various derivatives, including aldehydic metabolites. These metabolites can be formed through several biochemical reactions. One notable pathway is the Mattox rearrangement, an acid-catalyzed process that involves the elimination of water from the 1,3-dihydroxyacetone (B48652) side chain, resulting in the formation of enol aldehydes. researchgate.netscirp.orgscirp.org For instance, Desonide (B1670306) can degrade to form Desonide-21-dehydro, an aldehyde derivative. scirp.org Similarly, Prednisone can be metabolized into Prednisone 21-aldehyde. caymanchem.com Enzymes such as aldose reductase and aldehyde reductase are also known to participate in the metabolism of corticosteroids by reducing aldehydic intermediates. nih.gov These aldehydic metabolites are significant as they represent key steps in the biotransformation and degradation pathways of parent steroid compounds. scirp.orgtandfonline.com
Contextualizing Desonide-21-aldehyde-13C3 within Steroid Research and Analytical Chemistry
Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory properties. nih.govdrugbank.com Its chemical structure is (11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione. nih.gov Through metabolic or degradation processes, Desonide can be converted to Desonide-21-aldehyde, also known as 21-Dehydrodesonide. scirp.orgesschemco.com
This compound is the stable isotope-labeled analog of this metabolite. lgcstandards.com The "-13C3" designation indicates that three carbon atoms within the molecule have been substituted with the heavy isotope ¹³C. lgcstandards.com This labeled compound is not intended for therapeutic use but serves as a critical research tool and analytical standard. cymitquimica.comclearsynth.com
Its primary application is as an internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsigmaaldrich.com In this role, it is essential for:
Metabolism and Pharmacokinetic (ADME) Studies : Researchers can use this compound to accurately quantify the formation of the Desonide-21-aldehyde metabolite in biological samples, helping to elucidate the metabolic fate of the parent drug, Desonide. acs.orgsymeres.com
Bioanalytical Method Validation : It is used to develop and validate robust analytical methods for detecting and quantifying Desonide and its metabolites in complex matrices like blood, urine, or tissue.
Doping Control and Toxicology : While Desonide itself is a therapeutic agent, the methods developed using labeled standards are fundamental to the broader field of steroid analysis, including the detection of banned substances. nih.gov
Data Tables
Table 1: Chemical Properties of Desonide and this compound This table provides a comparison of the key chemical properties of the parent compound, Desonide, and its isotopically labeled aldehyde metabolite.
| Property | Desonide | This compound |
|---|---|---|
| CAS Number | 638-94-8 chemical-suppliers.eu | Not explicitly available, compound is a research tool. |
| Molecular Formula | C₂₄H₃₂O₆ nih.gov | ¹³C₃C₂₁H₃₀O₆ lgcstandards.com |
| Molecular Weight | 416.51 g/mol nih.govchemical-suppliers.eu | 417.47 g/mol lgcstandards.com |
| Synonyms | Prednacinolone, Desocort, Locapred nih.gov | A stable isotope labeled version of Desonide-21-aldehyde lgcstandards.com |
Table 2: Key Applications of Stable Isotope Labeling in Steroid Research This table summarizes the principal uses of stable isotope-labeled compounds in the context of steroid science.
| Application Area | Description | Reference |
|---|---|---|
| Metabolic Flux Analysis | Quantifying the rate of turnover of metabolites through a pathway to understand metabolic regulation. | frontiersin.org |
| Pathway Discovery | Identifying novel metabolic pathways and enzymatic reactions by tracing the flow of labeled atoms. | nih.gov |
| Pharmacokinetic (ADME) Studies | Studying the absorption, distribution, metabolism, and excretion of steroid drugs to understand their disposition. | acs.org |
| Quantitative Bioanalysis | Serving as internal standards in mass spectrometry for the highly accurate and precise measurement of steroid concentrations in biological samples. | nih.govsigmaaldrich.com |
| Anti-Doping Control | Differentiating between endogenous (naturally produced) and exogenous (administered) steroids based on carbon isotope ratios. | nih.govresearchgate.net |
Properties
Molecular Formula |
C₂₁¹³C₃H₃₀O₆ |
|---|---|
Molecular Weight |
417.47 |
Synonyms |
(11β,16α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxo-pregna-1,4-dien-21-al-13C3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Desonide 21 Aldehyde 13c3
Precursor Compounds and Retrosynthetic Analysis for Desonide-21-aldehyde Scaffolding
The foundational step in the synthesis of Desonide-21-aldehyde-13C3 is the construction of the core desonide (B1670306) structure. A retrosynthetic analysis of desonide reveals that it can be derived from more readily available corticosteroid precursors, such as hydrocortisone (B1673445) or prednisolone. A key disconnection in the retrosynthesis of desonide involves the 16α,17α-acetonide group, which is a characteristic feature of this corticosteroid. This functional group is typically introduced by reacting a 16α,17α-diol precursor with acetone (B3395972) under acidic conditions.
Further retrosynthetic disconnection of the pregnane (B1235032) skeleton of desonide leads back to simpler steroid building blocks. The synthesis often commences from 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) or other similar steroid intermediates that can be sourced from natural products like diosgenin. The synthetic sequence involves a series of carefully orchestrated steps to introduce the necessary functional groups at specific positions of the steroid nucleus, including the Δ¹,⁴-diene system in the A-ring, the 11β-hydroxyl group, and the C-17 side chain.
A plausible synthetic route starting from a suitable pregnane derivative would involve:
Introduction of the 16α-hydroxyl group: This can be achieved through various methods, including hydroboration-oxidation of a Δ¹⁶-steroid or microbial hydroxylation.
Formation of the 16α,17α-acetonide: Protection of the resulting 16α,17α-diol with acetone.
Introduction of the Δ¹,⁴-diene system: This is typically accomplished through microbial dehydrogenation or chemical methods using reagents like selenium dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Elaboration of the C-17 side chain: Modification of the existing side chain to introduce the 21-hydroxy-20-keto functionality, which serves as the precursor to the 21-aldehyde.
Methodologies for Stereoselective Introduction of the 21-Aldehyde Moiety
The conversion of the 21-hydroxy group of a desonide precursor to the 21-aldehyde is a critical transformation that requires mild and selective oxidation conditions to avoid over-oxidation to the carboxylic acid or other side reactions. The stereochemistry at C-17 and C-20 must be maintained throughout this process.
Several methodologies can be employed for this stereoselective oxidation:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride. It is known for its mild reaction conditions and high yields.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and efficient method for oxidizing primary alcohols to aldehydes under neutral conditions.
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are also effective for this transformation, although care must be taken to control the reaction conditions to prevent over-oxidation.
The choice of oxidant and reaction conditions is crucial to ensure the desired stereoselectivity and to be compatible with the other functional groups present in the complex desonide molecule.
Targeted 13C Isotopic Enrichment Techniques
The introduction of three carbon-13 atoms into the Desonide-21-aldehyde structure requires a strategic approach to ensure site-specific incorporation. The "-13C3" designation implies that three carbon atoms are replaced with their heavy isotope. While the exact positions are not specified in the name, a common strategy for internal standards is to label metabolically stable positions. For Desonide-21-aldehyde, logical positions for labeling would be within the core steroid skeleton or the side chain, for instance, at C-21, C-20, and another stable carbon position.
Strategies for Site-Specific 13C Incorporation
Achieving site-specific incorporation of 13C isotopes necessitates the use of labeled building blocks at specific stages of the synthesis. General strategies include:
Using 13C-labeled starting materials: The synthesis can be initiated with a simple, commercially available 13C-labeled precursor, and the label is carried through the synthetic sequence.
Introducing 13C-labeled functional groups: A 13C-labeled reagent can be used to introduce a specific functional group at a late stage of the synthesis. For example, a 13C-labeled cyanide could be used to introduce a labeled carbon atom that is subsequently converted to the desired functionality.
For this compound, a combination of these strategies might be employed. For instance, a labeled precursor could provide one or two labeled carbons in the steroid backbone, and a labeled reagent could be used to construct the side chain with the third labeled carbon.
Synthetic Routes for Producing 13C-Labeled Steroid Derivatives
The synthesis of 13C-labeled steroid derivatives often involves multi-step sequences that are designed to incorporate the isotopic label efficiently and with high isotopic purity.
Table 1: Potential 13C-Labeled Precursors and Reagents
| Labeled Precursor/Reagent | Potential Position of Incorporation |
| [1,2-¹³C₂]-Acetyl chloride | C-20 and C-21 |
| [¹³C]-Methyl magnesium iodide | C-20 (via Grignard reaction) |
| [¹³C]-Potassium cyanide | C-21 (via nucleophilic substitution) |
| ¹³C-labeled acetone | Acetonide protecting group (less common for internal standards) |
A hypothetical route to introduce three 13C atoms could involve the use of a doubly labeled acetylating agent to build the C-20 and C-21 positions of the side chain, and a third labeled precursor for a carbon atom in the steroid A-ring. The specific synthetic route would be carefully designed to maximize the incorporation of the isotopic labels and to facilitate the purification of the final product.
Purification and Characterization of Labeled Synthetic Intermediates and Final Compound
The purification of this compound and its synthetic intermediates is crucial to ensure high chemical and isotopic purity. High-performance liquid chromatography (HPLC) is the primary technique used for the purification of steroids. Reversed-phase HPLC with a C18 column is commonly employed, using solvent systems such as acetonitrile (B52724)/water or methanol/water gradients.
The characterization of the final labeled compound and its intermediates relies on a combination of analytical techniques to confirm the chemical structure, purity, and the extent and location of isotopic labeling.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity and quantify the final product. |
| Mass Spectrometry (MS) | Determine the molecular weight and confirm the incorporation of the three ¹³C atoms by observing the expected mass shift. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and help locate the position of the labels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed structural information. ¹H NMR and ¹³C NMR are essential. In ¹³C NMR, the signals for the labeled carbons will be significantly enhanced. In ¹H NMR, the protons attached to or near the ¹³C-labeled carbons will show characteristic coupling (J-coupling), which can definitively confirm the location of the labels. |
The combination of these purification and characterization techniques ensures that the synthesized this compound is of high quality and suitable for its intended use as an internal standard in demanding analytical applications.
Advanced Analytical Methodologies for Desonide 21 Aldehyde 13c3
Mass Spectrometry-Based Approaches for Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its high sensitivity and selectivity make it indispensable for the analysis of complex biological and chemical mixtures. When coupled with chromatographic separation techniques, MS provides a robust platform for the detection and quantification of specific compounds, such as Desonide-21-aldehyde-13C3.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis with Isotopic Tracers
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone of steroid analysis for many years. nih.gov This technique separates volatile compounds in the gas phase before they are introduced into the mass spectrometer for detection. For non-volatile compounds like steroids, a chemical derivatization step is necessary to increase their volatility. nih.govmdpi.com This typically involves converting polar functional groups, such as hydroxyl and ketone groups, into less polar trimethylsilyl (B98337) (TMS) ethers. dntb.gov.ua
The use of isotopic tracers, such as this compound, in GC-MS offers significant advantages. nih.govusgs.gov The labeled internal standard co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, accurate quantification can be achieved. The distinct mass difference between the labeled and unlabeled compounds allows for their simultaneous detection and differentiation by the mass spectrometer. Although LC-MS/MS is often preferred for its simpler sample preparation, GC-MS remains a valuable tool, particularly for targeted steroid profiling and isotope ratio analysis. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of steroids in complex matrices like plasma, urine, and pharmaceutical formulations. nih.govscirp.orgnih.gov LC separates compounds in the liquid phase, which eliminates the need for the derivatization step required in GC-MS. This simplifies sample preparation and is suitable for a wider range of compounds, including those that are thermally labile.
In LC-MS/MS, the eluent from the LC column is introduced into an ion source, such as electrospray ionization (ESI), which generates ions that are then analyzed by the mass spectrometer. The use of stable isotope-labeled internal standards like this compound is crucial for accurate quantification in LC-MS/MS. nih.govcrimsonpublishers.comresearchgate.net The labeled standard is added to the sample at the beginning of the workflow and corrects for any variability during sample extraction, chromatographic separation, and ionization. waters.com This isotope dilution approach is considered the most reliable method for quantitative analysis in complex mixtures. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Desonide) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these product ions are then analyzed in a second mass analyzer. researchgate.net This process generates a characteristic fragmentation pattern, or "fingerprint," for the molecule, which is highly specific and can be used for definitive identification.
The fragmentation pathway of corticosteroids like desonide (B1670306) can be predicted and studied using MS/MS. researchgate.netnih.govnih.gov For Desonide, common fragmentation would involve the loss of water molecules and cleavages within the steroid ring structure. When analyzing this compound, the 13C3 label would be retained on fragments containing the C-21 aldehyde side chain. By tracking the mass shift of these fragments, one can confirm the identity of the labeled compound and ensure that there is no interference from other compounds in the sample. This specificity is a key advantage of using MS/MS for quantitative assays.
High-Resolution Mass Spectrometry for Precise Mass Determination of Labeled Species
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This capability is invaluable for the analysis of isotopically labeled compounds. HRMS can unambiguously determine the elemental composition of a molecule, confirming the presence and number of ¹³C atoms in this compound. nih.gov
This high mass accuracy allows for the clear differentiation of the labeled analyte from any other co-eluting species that may have the same nominal mass but a different elemental formula. springernature.comnih.gov In metabolomics and impurity profiling, where the sample matrix can be exceedingly complex, HRMS is essential for confident compound identification and quantification. The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful strategy for comprehensive steroid profiling. nih.govresearchgate.netnih.gov
Application of Labeled Internal Standards in Quantitative Assays
The use of stable isotope-labeled internal standards, such as this compound, is the cornerstone of modern quantitative mass spectrometry. crimsonpublishers.comwaters.comcerilliant.comlibios.fr This approach, known as isotope dilution mass spectrometry (IDMS), relies on the principle that the labeled internal standard behaves nearly identically to the unlabeled analyte throughout the entire analytical process. nih.gov
A known amount of the labeled standard is added to the sample, and the ratio of the MS signal of the unlabeled analyte to the labeled standard is measured. This ratio is then used to calculate the concentration of the analyte in the original sample, typically by using a calibration curve. Because the ratio is used, any variations in sample volume, extraction efficiency, or instrument response are canceled out, leading to highly precise and accurate results. crimsonpublishers.comwaters.com The use of a ¹³C-labeled standard is often preferred over deuterium-labeled standards to avoid potential chromatographic separation (isotope effect) between the analyte and the standard. cerilliant.com
| Concentration of Unlabeled Desonide (ng/mL) | Peak Area of Unlabeled Desonide | Peak Area of this compound (Constant Concentration) | Peak Area Ratio (Unlabeled/Labeled) |
|---|---|---|---|
| 1.0 | 15,234 | 150,876 | 0.101 |
| 5.0 | 76,170 | 151,234 | 0.504 |
| 10.0 | 153,450 | 152,110 | 1.009 |
| 50.0 | 759,876 | 150,998 | 5.032 |
| 100.0 | 1,520,112 | 151,543 | 10.031 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of ¹³C Labeling Position and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. nih.gov It is particularly well-suited for the characterization of isotopically labeled compounds. sigmaaldrich.comamericanpeptidesociety.org While mass spectrometry can confirm the presence of the isotopic label, NMR can definitively confirm the position of the label within the molecule.
¹³C NMR spectroscopy directly observes the ¹³C nuclei. ceitec.czpressbooks.pub In the ¹³C NMR spectrum of this compound, the signals corresponding to the three labeled carbon atoms would be significantly enhanced. By analyzing the chemical shifts and coupling patterns of these signals, chemists can confirm that the ¹³C atoms are located at the intended positions (C-21 aldehyde and adjacent carbons). This provides unequivocal structural confirmation of the labeled compound.
Furthermore, NMR can be used to assess the isotopic purity of the labeled standard. rsc.orgnih.govacs.org By comparing the integrals of the signals from the labeled and unlabeled positions, the percentage of ¹³C enrichment can be accurately determined. This is crucial information, as high isotopic purity is required for the standard to be effective in quantitative assays.
| Carbon Atom | Expected Chemical Shift (ppm) in Unlabeled Desonide | Observation in this compound Spectrum |
|---|---|---|
| C-3 (ketone) | ~204 | Normal intensity signal |
| C-11 (CH-OH) | ~68 | Normal intensity signal |
| C-16/C-17 (isopropylidene) | ~109 | Normal intensity signal |
| C-20 (ketone) | ~208 | Significantly enhanced intensity due to ¹³C label |
| C-21 (aldehyde) | ~195 | Significantly enhanced intensity due to ¹³C label |
Chromatographic Separation Techniques for Resolution of Stereoisomers and Related Compounds
The separation of this compound from its potential impurities, degradation products, and stereoisomers is a complex analytical challenge. The structural similarity among these compounds necessitates high-resolution chromatographic techniques.
HPLC and UPLC are the cornerstone techniques for the analysis of corticosteroids due to their high efficiency, resolution, and sensitivity. For this compound, these methods can be adapted to resolve it from related substances and its stereoisomers.
Resolution of Related Compounds:
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of corticosteroids. The separation is typically achieved on C18 or C8 stationary phases. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of compounds with a range of polarities.
UPLC, with its use of sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would provide superior separation of closely eluting related compounds. For instance, potential related substances for this compound could include oxidation or reduction products of the aldehyde group, as well as precursors from its synthesis.
A stability-indicating HPLC or UPLC method is designed to separate the active pharmaceutical ingredient from all potential degradation products. Such methods are crucial for ensuring the purity and stability of this compound. Forced degradation studies, involving exposure of the compound to stress conditions like acid, base, oxidation, heat, and light, are performed to generate potential impurities and validate the separation capability of the method.
Interactive Data Table: Illustrative HPLC/UPLC Conditions for the Analysis of this compound and Related Compounds
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min | 40% B to 90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
Resolution of Stereoisomers:
Corticosteroids like Desonide possess multiple chiral centers, leading to the possible existence of several stereoisomers. The separation of these enantiomers and diastereomers is critical as they can exhibit different pharmacological and toxicological profiles. Chiral chromatography is the primary approach for this purpose.
The direct separation of stereoisomers can be achieved using a chiral stationary phase (CSP). For corticosteroids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs have proven to be effective. These columns provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice of mobile phase, which can be in normal-phase, reversed-phase, or polar organic mode, is crucial for achieving enantioselectivity.
An alternative, though less common, approach is the indirect method. This involves derivatizing the stereoisomers with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral column (like C18).
Interactive Data Table: General Approaches for Chiral Separation of Corticosteroid Stereoisomers
| Approach | Stationary Phase | Mobile Phase Mode | Principle |
| Direct | Chiral Stationary Phase (e.g., Amylose-based, Cyclodextrin-based) | Normal, Reversed, or Polar Organic | Differential interaction of enantiomers with the chiral selector on the stationary phase. |
| Indirect | Achiral (e.g., C18) | Reversed-Phase | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, which are then separable on a conventional column. |
HPTLC is a powerful planar chromatographic technique that offers several advantages for steroid analysis, including high sample throughput, low cost, and the ability to analyze multiple samples simultaneously.
For the analysis of this compound, an HPTLC method would typically employ silica (B1680970) gel 60 F254 plates as the stationary phase. The mobile phase, or developing solvent, is a mixture of organic solvents, the composition of which is optimized to achieve the desired separation. For corticosteroids, a common mobile phase might consist of a mixture of a non-polar solvent (like n-hexane), a moderately polar solvent (like ethyl acetate), and a small amount of an acid (like glacial acetic acid) to improve peak shape.
After development, the plate is dried, and the separated spots are visualized under UV light (typically at 254 nm). Densitometric scanning is then used for quantification. HPTLC is particularly useful as a stability-indicating method, as it can effectively separate the parent compound from its degradation products, which would have different Rf values.
Interactive Data Table: Representative HPTLC Method for this compound
| Parameter | Description |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Ethyl acetate (B1210297) : n-hexane : glacial acetic acid (e.g., 7:3:0.1, v/v/v) |
| Application | Bandwise application using a semi-automatic applicator |
| Development | In a twin-trough chamber saturated with the mobile phase |
| Detection | Densitometric scanning at 254 nm |
| Rf Value | The characteristic retention factor for the compound under the specified conditions |
Chemical Reactivity and Degradation Pathways of Desonide 21 Aldehyde
Oxidative Degradation Mechanisms Leading to the Formation of 21-Aldehydes in Corticosteroids
The generation of 21-aldehydes from corticosteroids is primarily an oxidative process. This degradation is a known pathway for several corticosteroids, particularly those containing a 1,3-dihydroxyacetone (B48652) side chain. scirp.org
The alpha-ketolic (or dihydroxyacetone) side chain at the C-17 position of the D-ring is the primary site of oxidative degradation in many corticosteroids. This functional group, characterized by a ketone at C-20 and a hydroxyl group at C-21, is susceptible to oxidation, leading to the cleavage of the C20-C21 bond. This process results in the formation of a 21-aldehyde and, in some cases, can proceed further to a 17-carboxylic acid. researchgate.net The presence of an 11β-hydroxyl group can influence the rate of oxidation at the side chain. For instance, in some corticosteroids, the 11β-hydroxyl group appears to inhibit oxidation at C-20, favoring direct oxidation at C-21. nih.gov
The initial step in this oxidative degradation is often the formation of an enolate intermediate under alkaline conditions, which is then readily oxidized by molecular oxygen. researchgate.net This highlights the instability of the alpha-ketolic side chain under specific environmental conditions.
Environmental factors play a significant role in promoting the oxidative degradation of corticosteroids to their corresponding 21-aldehydes. The presence of molecular oxygen is a key requirement for this autooxidation process. researchgate.net
Furthermore, trace metals can act as catalysts in this reaction. For example, the transformation of triamcinolone acetonide to its 21-aldehyde is thought to involve Cu²⁺ ions. researchgate.net These metal ions can facilitate the transfer of electrons, thereby accelerating the oxidation of the corticosteroid side chain. The presence of these catalytic metals, even in minute quantities, can have a profound effect on the degradation rate of the active pharmaceutical ingredient. researchgate.net
The pH of the environment is another critical factor. Alkaline conditions can facilitate the formation of the enolate intermediate, which is more susceptible to oxidation. researchgate.netnih.gov Conversely, acidic conditions can also promote the formation of enol aldehydes through a process known as the Mattox rearrangement, which involves the β-elimination of water from the side chain. nih.gov
| Factor | Influence on 21-Aldehyde Formation |
| Oxygen | Essential for the autooxidation of the alpha-ketolic side chain. researchgate.net |
| Catalytic Metals (e.g., Cu²⁺) | Can significantly accelerate the rate of oxidative degradation. researchgate.net |
| pH | Alkaline conditions favor enolate formation and subsequent oxidation, while acidic conditions can lead to enol aldehyde formation via the Mattox rearrangement. researchgate.netnih.gov |
Stability-Indicating Methods for Monitoring Aldehydic Degradants
To ensure the quality and safety of corticosteroid formulations, it is crucial to have analytical methods capable of detecting and quantifying aldehydic degradants like Desonide-21-aldehyde. Stability-indicating methods are analytical procedures that can separate the intact drug from its degradation products, thus providing a measure of the drug's stability.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for this purpose. scirp.orgscirp.org These methods, often coupled with mass spectrometry (MS/MS), allow for the separation, identification, and quantification of impurities and degradants. scirp.org
Forced degradation studies are an integral part of developing stability-indicating methods. These studies involve subjecting the drug substance to various stress conditions, such as acidic, alkaline, and neutral hydrolysis, oxidation, and heat, to generate potential degradation products. nih.gov The analytical method is then developed to ensure that all significant degradants are well-separated from the parent drug and from each other. Thin-layer chromatography (TLC) in combination with densitometry has also been utilized as a stability-indicating method for some corticosteroids. nih.gov
The development of such methods is guided by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure linearity, precision, accuracy, and robustness. rsc.orgresearchgate.net
Further Reactivity of the Aldehyde Moiety in Steroid Structures
The aldehyde group in Desonide-21-aldehyde is a reactive functional group that can undergo further chemical transformations, potentially leading to other degradation products.
Aldehydes are electrophilic and can react with nucleophilic sites to form adducts. mdpi.com This can occur with other molecules in a formulation or even with the steroid molecule itself. The formation of adducts with components of the mobile phase has been observed in mass spectrometry studies of anabolic steroids. nih.gov In biological systems, reactive aldehydes can form adducts with proteins and DNA. mdpi.com
Aldehydes can also undergo polymerization, particularly in the presence of certain initiators. cmu.eduresearchgate.net While this is a well-known reaction for simpler aldehydes, the potential for polymerization of a complex steroid aldehyde like Desonide-21-aldehyde within a pharmaceutical formulation would depend on the specific conditions and the presence of any catalysts.
The aldehyde group is readily oxidized to a carboxylic acid. pw.livelibretexts.org This is a common metabolic and degradation pathway for aldehydes. In the context of corticosteroid degradation, the 21-aldehyde can be further oxidized to a 17-carboxylic acid. researchgate.net Various oxidizing agents can effect this transformation. pw.liveucr.edu
Conversely, aldehydes can be reduced to primary alcohols. britannica.comchemistrysteps.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). pw.live Catalytic hydrogenation can also be employed to reduce aldehydes to alcohols. pw.live Therefore, under reducing conditions, Desonide-21-aldehyde could potentially be converted to the corresponding 21-hydroxy steroid.
| Reaction Type | Reactant/Condition | Product |
| Oxidation | Oxidizing agents (e.g., Cr(VI) reagents, O₂) | Carboxylic Acid (e.g., 17-carboxylic acid) researchgate.netpw.liveucr.edu |
| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄), Catalytic Hydrogenation | Primary Alcohol (21-hydroxy steroid) pw.livebritannica.comchemistrysteps.com |
| Adduct Formation | Nucleophiles | Adducts mdpi.comnih.gov |
| Polymerization | Initiators | Polymers cmu.eduresearchgate.net |
Investigation of Metabolic Fate and Biotransformation Pathways Using 13c Labeling
Elucidation of Enzymatic Transformations Involving the Aldehyde Group
The aldehyde functional group at the C-21 position is a primary site for metabolic activity, readily acted upon by several classes of enzymes.
The metabolism of the C-21 aldehyde group of Desonide-21-aldehyde is primarily governed by two major classes of enzymes: aldehyde reductases and aldehyde oxidases. These enzymes catalyze opposing reactions—reduction and oxidation, respectively—leading to structurally distinct metabolites.
Aldehyde Reductases: This superfamily of enzymes, particularly members of the aldo-keto reductase (AKR) family, catalyzes the NADPH-dependent reduction of aldehydes to their corresponding primary alcohols. In the context of Desonide-21-aldehyde, aldehyde reductases would convert the C-21 aldehyde to a hydroxyl group, yielding Desonide (B1670306). This is a critical detoxification pathway, as aldehydes can be reactive and potentially toxic.
Aldehyde Oxidases (AO): These cytosolic enzymes are molybdenum-containing proteins that catalyze the oxidation of aldehydes into carboxylic acids. AO would transform Desonide-21-aldehyde into its corresponding C-21 carboxylic acid metabolite (Desonide-21-oic acid). This transformation is a common step in the phase I metabolism of various xenobiotics.
The balance between these reductive and oxidative pathways can vary significantly depending on the specific tissue and the expression levels of these enzymes.
Table 1: Potential Phase I Enzymatic Transformations of Desonide-21-aldehyde
| Enzyme Class | Cofactor | Reaction | Potential Metabolite |
|---|---|---|---|
| Aldehyde Reductase (AKR) | NADPH | Reduction | Desonide (C-21 alcohol) |
| Aldehyde Oxidase (AO) | N/A | Oxidation | Desonide-21-oic acid (C-21 carboxylic acid) |
Following the initial phase I transformations, the resulting metabolites, as well as the parent steroid, can undergo phase II conjugation reactions. These reactions attach small, polar endogenous molecules to the steroid, which significantly increases water solubility and facilitates excretion from the body.
For metabolites of Desonide-21-aldehyde, the primary conjugation reactions are glucuronidation and sulfation.
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver's microsomal fraction. UGTs transfer glucuronic acid to hydroxyl groups on the steroid. The Desonide metabolite, with its newly formed C-21 hydroxyl group, would be a prime substrate for O-glucuronidation.
Sulfation: Catalyzed by cytosolic sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from a donor molecule (PAPS) to a hydroxyl group. This is another key pathway for increasing the polarity of steroid metabolites for elimination.
These conjugation reactions effectively inactivate the steroid and prepare it for renal or biliary clearance.
Tracing Carbon Flow and Metabolic Flux Analysis with 13C-Labeled Aldehydes
The use of Desonide-21-aldehyde specifically labeled with three ¹³C atoms is central to modern metabolic studies. This stable isotope labeling enables precise tracing of the compound's carbon skeleton through complex metabolic networks. creative-proteomics.comvanderbilt.edu When a sample is analyzed by mass spectrometry (MS), the ¹³C₃-label imparts a predictable mass shift. iaea.org
Specifically, the parent compound and any metabolite retaining the label will appear as a distinct isotopic cluster in the mass spectrum, typically at M+3 (a mass three Daltons higher than the corresponding unlabeled molecule). This clear signature allows for:
Unambiguous Metabolite Identification: The M+3 signal definitively distinguishes drug-derived metabolites from the vast number of endogenous compounds in a biological matrix. researchgate.netacs.org
Pathway Elucidation: By identifying a series of ¹³C₃-labeled metabolites, researchers can piece together the sequence of biotransformation reactions.
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com13cflux.net By monitoring the rate of appearance and disappearance of ¹³C₃-labeled metabolites over time, researchers can build quantitative models of the drug's metabolic pathways. vanderbilt.edunih.gov This provides crucial information on the relative importance of different biotransformation routes, such as the balance between oxidation and reduction of the aldehyde group.
In Vitro and Ex Vivo Models for Studying Biotransformation
To investigate the metabolism of Desonide-21-aldehyde-13C3 without the complexity of a whole organism, various in vitro (in a controlled environment outside a living organism) and ex vivo (using tissues from an organism) models are employed.
Cell-based assays provide a biologically relevant environment that contains a wide array of metabolic enzymes and cofactors. nih.gov
Primary Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, primary human hepatocytes contain a full complement of phase I and phase II drug-metabolizing enzymes and closely mimic the metabolic functions of the liver. nih.govdls.com Incubating this compound with cultured hepatocytes allows for the identification of the full range of metabolites produced in the liver. tandfonline.com
Immortalized Cell Lines: Cell lines such as HepG2 (a human liver cancer cell line) or engineered cell lines expressing specific drug-metabolizing enzymes can also be used. researchgate.net While often less metabolically active than primary cells, they offer higher reproducibility and are useful for screening and mechanistic studies.
In these assays, the ¹³C₃-labeled compound is added to the cell culture medium. After a set incubation period, the medium and cell lysates are collected and analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to detect and identify the labeled metabolites produced by the cells. mdpi.com
To pinpoint which enzymes are responsible for specific metabolic reactions, subcellular fractions of the liver are used. researchgate.netmilecell-bio.com The liver tissue is homogenized and separated by ultracentrifugation into different components.
Liver Microsomes: This fraction is derived from the endoplasmic reticulum and contains a high concentration of phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as UGTs. thermofisher.comnih.gov Incubating this compound with microsomes and necessary cofactors (like NADPH for CYPs) can reveal metabolites formed by these specific enzymes.
Liver Cytosol: This is the soluble fraction of the cell cytoplasm and contains a different set of enzymes, including aldehyde oxidases, aldehyde reductases, and sulfotransferases (SULTs). nih.gov Experiments using the cytosolic fraction are crucial for studying the oxidation and reduction of the aldehyde group and subsequent sulfation reactions.
By comparing the metabolites formed in each fraction, researchers can determine the location and class of enzymes responsible for the biotransformation of Desonide-21-aldehyde. nih.govnih.gov
Table 2: Comparison of In Vitro Models for Biotransformation Studies
| Model | Key Enzymes Present | Primary Application |
|---|---|---|
| Primary Hepatocytes | Full complement of Phase I & II enzymes | Overall metabolic profile, clearance prediction |
| Liver Microsomes | CYPs, UGTs, FMOs | Phase I oxidation, glucuronidation |
| Liver Cytosol | AOs, AKRs, SULTs, GSTs | Aldehyde oxidation/reduction, sulfation |
Comparative Metabolic Studies of Labeled and Unlabeled Desonide Derivatives
Comparative metabolic studies involving both ¹³C-labeled and unlabeled Desonide derivatives are essential for a comprehensive understanding of its biotransformation. These studies typically involve administering the labeled and unlabeled compounds in parallel, often in in vitro systems such as human liver microsomes or in vivo animal models, followed by analysis of biological matrices like plasma, urine, and feces.
Research Findings:
While specific research on the comparative metabolism of Desonide-21-aldehyde-¹³C₃ and its unlabeled counterpart is not extensively available in the public domain, valuable insights can be drawn from metabolic studies of structurally related corticosteroids. The primary goals of such a comparative study would be to identify and quantify the metabolites formed from both the labeled and unlabeled parent drug.
The use of ¹³C₃-labeling at the 21-aldehyde position of Desonide would be particularly informative. The aldehyde group is a potential site for metabolic transformations, including oxidation to a carboxylic acid or reduction to an alcohol. By tracking the ¹³C₃-label, researchers can definitively determine the fate of this specific functional group during metabolism.
Based on the known metabolism of other corticosteroids, it is anticipated that the biotransformation of Desonide would involve several key pathways:
Oxidation: This is a common metabolic route for corticosteroids. For Desonide, this could involve hydroxylation at various positions on the steroid nucleus, as well as oxidation of the side chain.
Reduction: The ketone groups present in the Desonide structure are susceptible to reduction.
Conjugation: Following initial oxidative or reductive transformations, the resulting metabolites are often conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.
In a comparative study, the metabolic profiles of the labeled and unlabeled Desonide derivatives would be expected to be qualitatively and quantitatively similar. Any significant differences could suggest an isotopic effect, although this is generally minimal with ¹³C-labeling. The primary advantage of using the labeled compound is the ability to easily distinguish drug-related material from the complex background of the biological matrix.
Illustrative Data from a Hypothetical Comparative In Vitro Metabolic Study:
The following table represents hypothetical data from an in vitro study comparing the metabolism of unlabeled Desonide-21-aldehyde and Desonide-21-aldehyde-¹³C₃ in human liver microsomes. This data illustrates the types of metabolites that might be identified and their relative abundance.
| Metabolite | Proposed Biotransformation | Unlabeled Desonide-21-aldehyde (% of Total Metabolites) | Desonide-21-aldehyde-¹³C₃ (% of Total Metabolites) |
|---|---|---|---|
| M1 | 6β-Hydroxy Desonide-21-aldehyde | 45 | 46 |
| M2 | Desonide-21-carboxylic acid | 25 | 24 |
| M3 | Reduced Desonide metabolite | 15 | 15 |
| M4 | Other hydroxylated metabolites | 10 | 10 |
| M5 | Parent Drug | 5 | 5 |
This hypothetical data shows a close correlation between the metabolic profiles of the labeled and unlabeled compounds, which would be the expected outcome in such a study. The use of Desonide-21-aldehyde-¹³C₃ would significantly aid in the confident identification of metabolites, particularly for novel or low-abundance species, by leveraging the characteristic isotopic signature in mass spectrometric analysis.
Mechanistic Studies on Steroid Aldehyde Interactions and Biological Consequences
Role of Desonide-21-aldehyde in Endogenous Biochemical Regulation
While specific studies on the endogenous regulatory role of Desonide-21-aldehyde are not extensively documented, its mechanism of action can be inferred from its parent compound, Desonide (B1670306). Desonide is a synthetic nonfluorinated corticosteroid that functions as a glucocorticoid receptor agonist. drugbank.comnih.gov Like other corticosteroids, its primary action is to modulate gene expression by binding to cytosolic glucocorticoid receptors. drugbank.com This steroid-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA, leading to the activation or repression of target genes. drugbank.compatsnap.com This process ultimately results in anti-inflammatory, antipruritic, and vasoconstrictive effects. drugbank.compatsnap.com
The introduction of the 21-aldehyde group may influence its metabolic profile and interaction with other endogenous molecules. Aldehydes are known to be reactive functional groups that can participate in various biochemical reactions. Steroid hormones, in general, are crucial for regulating a wide array of physiological processes, including metabolism, immune responses, and development. wikipedia.org The metabolism of steroids is a key factor in controlling their activity and clearance from the body. gfmer.ch While Desonide itself is a synthetic compound, its interactions with endogenous pathways provide insight into the broader regulatory roles of corticosteroids.
The carbon-13 labeling in Desonide-21-aldehyde-13C3 does not alter its chemical properties but provides a powerful tool for tracing its metabolic fate and interactions within biological systems. nih.gov The use of stable isotopes like 13C is well-established in metabolic studies to track the conversion of steroids and identify their metabolites. nih.gov This allows for a detailed investigation of how the compound is processed and what its downstream effects are on biochemical pathways. It is important to consider that while stable isotopes are generally considered biologically inert, some studies have shown that 13C-enrichment can have minor effects on cellular processes, a phenomenon known as the kinetic isotope effect. spandidos-publications.com
Molecular Interactions of the Aldehyde Functionality within Biological Systems
The aldehyde group at the C-21 position of Desonide-21-aldehyde is a key feature that dictates its molecular interactions. Aldehydes are electrophilic and can react with nucleophilic groups present in biomolecules such as proteins and nucleic acids. This reactivity can lead to the formation of covalent adducts, which can modulate the function of these macromolecules.
The interaction between a steroid and the GR is a dynamic process that involves conformational changes in both the ligand and the receptor. nih.gov Upon binding, the GR undergoes a conformational shift that allows for its dimerization and subsequent interaction with DNA and other co-regulator proteins. nih.govnih.gov The aldehyde group could potentially form specific interactions within the ligand-binding pocket of the GR, influencing the stability of the complex and the resulting transcriptional activity.
Beyond the GR, the aldehyde group could also interact with other proteins and enzymes involved in steroid metabolism. This could influence the half-life of the compound and the generation of active or inactive metabolites. The study of such interactions is crucial for understanding the complete pharmacological profile of Desonide-21-aldehyde.
Advanced Approaches to Investigate Steroid-Protein Binding Dynamics (e.g., Glucocorticoid Receptor)
The study of the dynamic interplay between steroids and their receptors has been greatly advanced by a variety of sophisticated biophysical and biochemical techniques. These methods allow for a detailed characterization of the binding kinetics, thermodynamics, and structural changes that occur upon complex formation.
Isotopically labeled compounds like this compound are invaluable tools in ligand-binding assays. exlibrisgroup.com These assays are designed to quantify the interaction between a ligand and its receptor. The use of labeled ligands allows for their sensitive and specific detection, even at low concentrations.
One common approach is the competitive binding assay, where the labeled ligand competes with an unlabeled ligand for binding to the receptor. By measuring the amount of labeled ligand bound to the receptor at different concentrations of the unlabeled ligand, the binding affinity of the unlabeled compound can be determined. While traditionally, radioisotopes have been used for this purpose, stable isotopes like 13C are gaining popularity due to their safety and the ability to be detected by mass spectrometry. researchgate.net
The following table provides a conceptual overview of a competitive ligand-binding assay:
| Assay Component | Description |
| Receptor | Purified Glucocorticoid Receptor (GR) |
| Labeled Ligand | This compound |
| Unlabeled Ligand | Test compound (e.g., unlabeled Desonide) |
| Detection Method | Mass Spectrometry to quantify bound this compound |
Understanding the three-dimensional structure of the steroid-receptor complex is essential for elucidating the molecular basis of its function. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the glucocorticoid receptor's ligand-binding domain in complex with various ligands. mdpi.comnih.govtmc.edu
These structural studies have revealed that the binding of a ligand induces significant conformational changes in the receptor, particularly in a region known as helix 12, which plays a critical role in the recruitment of co-activator or co-repressor proteins. mdpi.com Molecular dynamics simulations can complement these experimental approaches by providing insights into the dynamic behavior of the receptor-ligand complex over time. nih.gov
The use of 13C-labeled ligands can also be advantageous in certain spectroscopic techniques, such as nuclear magnetic resonance (NMR), to probe the local environment of the ligand when bound to the receptor. This can provide valuable information about the specific amino acid residues that are in close proximity to the ligand and the nature of their interactions.
The following table summarizes key techniques used in the conformational analysis of steroid-receptor complexes:
| Technique | Information Obtained |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex in a crystalline state. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large protein complexes in a near-native state. tmc.edu |
| Nuclear Magnetic Resonance (NMR) | Information about the structure and dynamics of the complex in solution. |
| Molecular Dynamics Simulations | Computational modeling of the dynamic behavior of the receptor-ligand interaction. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Labeled Analogs for Specific Research Questions
The synthesis of isotopically labeled analogs of drug metabolites is a cornerstone of modern pharmaceutical research. nih.gov Desonide-21-aldehyde-13C3, with its stable isotope label, serves as a prototype for the development of a new generation of research tools designed to answer highly specific questions about corticosteroid action and metabolism.
Future research will likely focus on creating a broader panel of labeled desonide (B1670306) analogs. This could include variations in the number and position of ¹³C atoms, as well as the introduction of other stable isotopes like ²H (deuterium) or ¹⁸O. The strategic placement of these labels can provide deeper insights into metabolic pathways and the stability of different parts of the molecule. For instance, labeling different carbon atoms could help elucidate the specific metabolic steps involved in the breakdown of the steroid backbone.
These novel analogs would be invaluable in studies aimed at understanding receptor binding kinetics, mapping metabolic pathways, and quantifying metabolite distribution in different tissues. By providing a clear and unambiguous signal in mass spectrometry-based analyses, these labeled compounds allow for precise differentiation between the administered compound and endogenous steroids, a critical factor in detailed pharmacokinetic and pharmacodynamic studies. The development of such tools could pave the way for more targeted drug discovery efforts, aiming to create new steroids with optimized metabolic profiles. drugtargetreview.com
Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The era of systems biology has provided powerful new ways to understand the complex interactions of drugs with biological systems. nih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular responses to corticosteroids. mdpi.comnih.gov this compound is well-suited for integration into such studies, particularly in the fields of metabolomics and proteomics. thermofisher.com
In metabolomics, the use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate of a drug and its metabolites. endocrine-abstracts.org By introducing this compound into a biological system, researchers can track the appearance of the ¹³C label in downstream metabolites, providing a detailed and dynamic picture of its metabolic pathways. This "flux analysis" can reveal not only the primary metabolic routes but also secondary or previously unknown pathways, offering a more complete understanding of how the body processes this corticosteroid metabolite.
In proteomics, labeled compounds can be used in techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomics methods to study changes in protein expression in response to the compound. Furthermore, Desonide-21-aldehyde, as a reactive aldehyde, has the potential to form adducts with proteins. The ¹³C label in this compound would be an invaluable tool for identifying these protein targets. By using mass spectrometry to look for the specific mass shift caused by the ¹³C atoms, researchers could pinpoint the exact proteins that interact with this metabolite, potentially uncovering new mechanisms of action or off-target effects.
Advancements in Analytical Technologies for Trace Analysis of Labeled Steroid Aldehydes
The detection and quantification of steroid metabolites, which are often present at very low concentrations in biological samples, present a significant analytical challenge. The development of more sensitive and specific analytical technologies is therefore a key area of future research.
Liquid chromatography-mass spectrometry (LC-MS) is the current gold standard for steroid analysis, and future advancements are likely to focus on improving the sensitivity and resolution of these instruments. endocrine-abstracts.org Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for distinguishing labeled compounds from the complex background matrix of biological samples. The development of novel derivatization strategies, which can enhance the ionization efficiency of steroid aldehydes, could further improve detection limits, allowing for the analysis of trace amounts of this compound and its metabolites. researchgate.net
Moreover, new sample preparation techniques, such as microextraction methods, can help to concentrate the analyte and remove interfering substances, leading to cleaner and more reliable data. The combination of these advanced analytical technologies will be essential for fully realizing the potential of labeled compounds like this compound in complex biological studies.
Computational Chemistry and Modeling of Aldehyde Reactivity and Metabolic Pathways
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. nih.gov These methods can provide valuable insights into the chemical properties and biological activities of molecules, helping to guide experimental research.
In the context of this compound, computational approaches can be used to model the reactivity of the aldehyde group. Aldehydes are known to be reactive functional groups that can interact with biological macromolecules, and understanding this reactivity is crucial for predicting potential toxicity and mechanisms of action. nih.govmdpi.com Quantum chemical calculations can be used to predict the sites of metabolic attack on the molecule, helping to rationalize the observed metabolic pathways. acs.org
Q & A
Q. Methodological Answer :
- Experimental design :
- Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL protein), NADPH regeneration system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate), and 10 µM this compound in 100 mM phosphate buffer (pH 7.4) .
- Sampling intervals : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile containing a stable isotope-labeled analog (e.g., Desonide-d4) .
- Data analysis : Calculate half-life (t1/2) using non-compartmental analysis (WinNonlin) and compare intrinsic clearance (Clint) to unlabeled Desonide to assess isotopic effects .
Basic Research: What are the critical parameters for validating a quantitative LC-MS/MS method for this compound in biological matrices?
Methodological Answer :
Validation must adhere to ICH M10 guidelines:
- Linearity : 5–500 ng/mL range with R² ≥0.995.
- Precision/Accuracy : Intra-day/inter-day CV ≤15% and recovery 85–115% .
- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion. Use matrix-matched calibration curves to correct for variability .
- Stability : Assess freeze-thaw (3 cycles), short-term (24h, room temperature), and long-term (-80°C, 30 days) stability .
Advanced Research: How can isotopic scrambling of ^13C3 labels in this compound be detected and mitigated during long-term stability studies?
Q. Methodological Answer :
- Detection : Use HRMS with data-dependent acquisition (DDA) to monitor unexpected mass shifts (e.g., m/z +1 or +2). Fragment ions (e.g., m/z 121.0284 for the aldehyde group) should retain the ^13C3 signature .
- Mitigation : Store samples at -80°C in amber vials under nitrogen to prevent photodegradation and oxidation. Avoid acidic conditions (pH <5) during sample preparation to minimize aldehyde group reactivity .
Basic Research: What statistical approaches are appropriate for comparing the pharmacokinetic profiles of Desonide and its ^13C3-labeled analog?
Q. Methodological Answer :
- Non-linear mixed-effects modeling (NLMEM) : Compare area under the curve (AUC) and maximum concentration (Cmax) using Phoenix NLME.
- Equivalence testing : Apply two one-sided tests (TOST) with a 90% confidence interval (80–125% for AUC ratio) to confirm bioequivalence .
- Outlier handling : Use Grubbs’ test (α=0.05) to exclude aberrant data points .
Advanced Research: How can researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
Q. Methodological Answer :
- Replicate experiments : Perform solubility studies in triplicate using shake-flask method (24h equilibration at 25°C).
- Analytical verification : Quantify dissolved compound via UV-Vis (λmax = 242 nm) and cross-validate with LC-MS .
- Molecular modeling : Use COSMO-RS simulations to predict solvent-solute interactions and identify outliers due to solvent impurities or polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
